molecular formula C17H14Cl4N2O2S B11514612 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11514612
M. Wt: 452.2 g/mol
InChI Key: UQFMVWUPNNGDJG-UHFFFAOYSA-N
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Description

4-Chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a trichloroethyl group and an indole moiety

Preparation Methods

The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the indole derivative and the sulfonamide precursor.

    Formation of the Trichloroethyl Group: The trichloroethyl group is introduced through a chlorination reaction, often using reagents such as trichloroacetyl chloride.

    Coupling Reaction: The indole derivative is then coupled with the sulfonamide precursor under specific conditions, such as the presence of a base like triethylamine, to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-Chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The sulfonamide group may also play a role in inhibiting enzyme function by mimicking natural substrates.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide lies in its combination of the indole, trichloroethyl, and sulfonamide groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H14Cl4N2O2S

Molecular Weight

452.2 g/mol

IUPAC Name

4-chloro-N-[2,2,2-trichloro-1-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H14Cl4N2O2S/c1-10-15(13-4-2-3-5-14(13)22-10)16(17(19,20)21)23-26(24,25)12-8-6-11(18)7-9-12/h2-9,16,22-23H,1H3

InChI Key

UQFMVWUPNNGDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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